3,5-Dibromocyclopentene
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Overview
Description
3,5-Dibromocyclopentene is an organobromine compound with the molecular formula C5H6Br2 It is a derivative of cyclopentene, where two bromine atoms are substituted at the 3rd and 5th positions of the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromocyclopentene can be synthesized from cyclopentanol through a series of reactions. The process involves the use of sulfuric acid (H2SO4) and heat, followed by the addition of N-bromosuccinimide (NBS) in excess . The reaction conditions are crucial to ensure the correct substitution pattern on the cyclopentene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle bromine compounds.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromocyclopentene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form cyclopentene derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of cyclopentene derivatives with additional oxygen-containing functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed:
Substitution: Products include cyclopentene derivatives with different halogens or other functional groups.
Reduction: Products include cyclopentene with fewer bromine atoms.
Oxidation: Products include cyclopentene derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
3,5-Dibromocyclopentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromocyclopentene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The pathways involved include the formation of intermediates that can further react to form more stable products.
Comparison with Similar Compounds
3,3-Dibromocyclopentene: Similar in structure but with both bromine atoms on the same carbon.
1,2-Dibromocyclopentane: A different substitution pattern on the cyclopentane ring.
Cyclopentene: The parent compound without bromine substitution.
Properties
IUPAC Name |
3,5-dibromocyclopentene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-4-1-2-5(7)3-4/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAJVSSDORNOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334083 |
Source
|
Record name | 3,5-Dibromocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1890-04-6 |
Source
|
Record name | 3,5-Dibromocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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